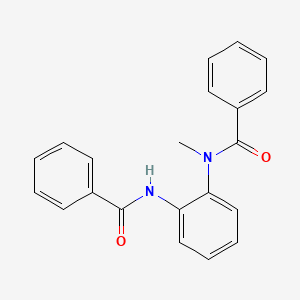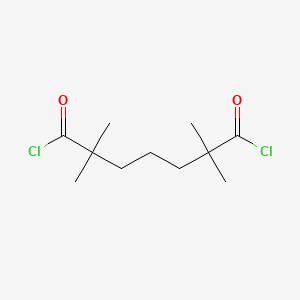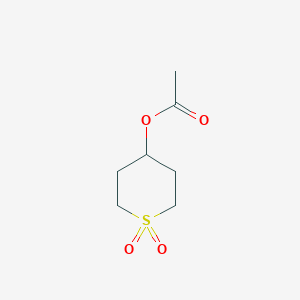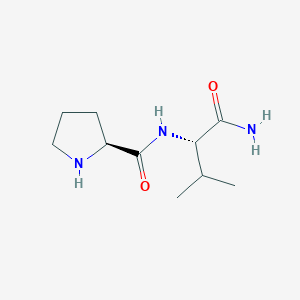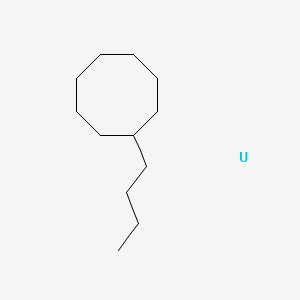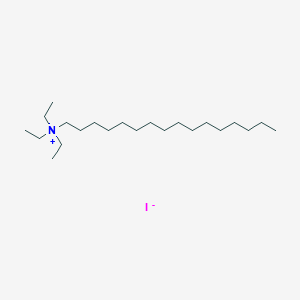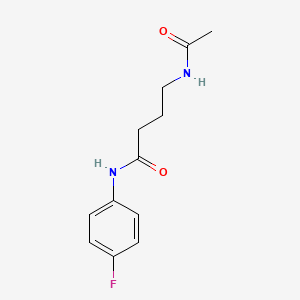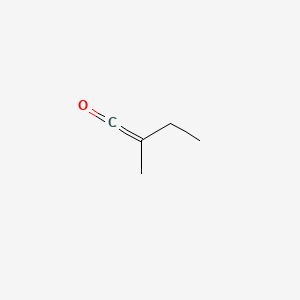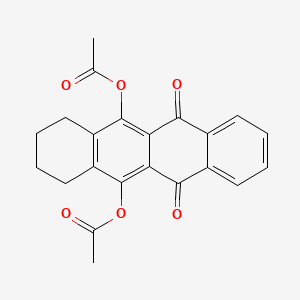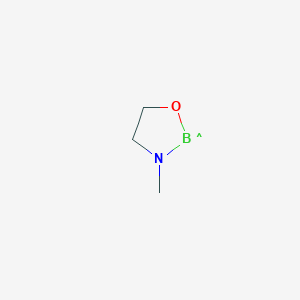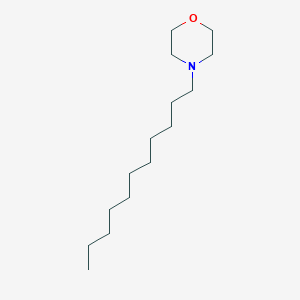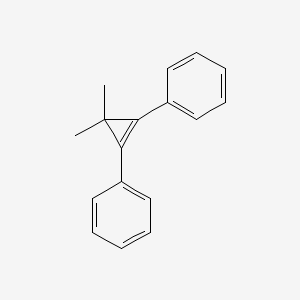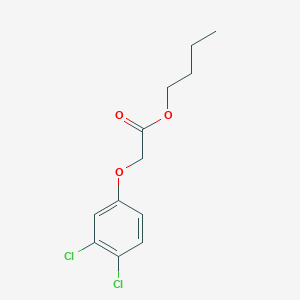
Butyl (3,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃ It is an ester derived from the reaction between butanol and 3,4-dichlorophenoxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-dichlorophenoxy)acetate typically involves the esterification of 3,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (3,4-dichlorophenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100°C, and the water produced is continuously removed to drive the reaction to completion. The product is then purified by distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl (3,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Products where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Butyl (3,4-dichlorophenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of plant hormone pathways.
Mechanism of Action
The mechanism of action of butyl (3,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Butyl (2,4-dichlorophenoxy)acetate
- Isooctyl (2,4-dichlorophenoxy)acetate
- Methyl (3,4-dichlorophenoxy)acetate
Uniqueness
Butyl (3,4-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to butyl (2,4-dichlorophenoxy)acetate, it has different herbicidal properties and may be more effective against certain types of weeds.
Properties
CAS No. |
43136-56-7 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
butyl 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
JNDCLHKDUUHDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


